molecular formula C18H34O4 B1241969 9,10-Epoxy-18-hydroxyoctadecanoic acid CAS No. 3233-92-9

9,10-Epoxy-18-hydroxyoctadecanoic acid

Cat. No.: B1241969
CAS No.: 3233-92-9
M. Wt: 314.5 g/mol
InChI Key: ITTPZDMHCNGAGQ-UHFFFAOYSA-N
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Description

9,10-Epoxy-18-hydroxyoctadecanoic acid (EFA) is a multifunctional fatty acid with the molecular formula C₁₈H₃₄O₄ and a molecular weight of 314.46 g/mol . It features an epoxy group at the C9–10 position and a hydroxyl group at the terminal C18 position, enabling reactivity in polymerization and crosslinking applications . EFA is a naturally occurring monomer found in suberin (a plant polyester) and cutin (a plant cuticle component), constituting up to 30% of suberin in birch bark (Betula pendula) and 40% of cutin in tea leaves . Its extraction from renewable sources like birch bark and tea residues aligns with sustainable material development goals .

EFA has been utilized in enzyme-catalyzed polymerizations to synthesize bio-based thermosets and polyesters.

Properties

CAS No.

3233-92-9

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)

InChI Key

ITTPZDMHCNGAGQ-UHFFFAOYSA-N

SMILES

C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O

Canonical SMILES

C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O

Synonyms

9,10-epoxy-18-hydroxyoctadecanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Monomer Distribution in Plant Suberin/Cutin
Source EFA Content 9,10-Dihydroxy C18 Acid 10,16-Dihydroxy C16 Acid Trihydroxy C18 Acid
Birch bark suberin 30% 12% 7.5%
Tea leaf cutin 40% 22.3%
Maize bulliform cell cutin 22.3% 49.7%
Table 2: Polymer Properties
Monomer Polymer Type Mw (g/mol) Dispersity Key Property
EFA Epoxy-functionalized 20,000 2.2 High thermal stability
10,16-Dihydroxy C16 Acid Linear polyester 1,500 1.8 Flexible, biodegradable

Preparation Methods

Alkaline Hydrolysis of Birch Bark

Birch bark, a low-value forestry byproduct, contains 100–150 g/kg dry weight of 9,10-epoxy-18-hydroxyoctadecanoic acid in its outer layers. Industrial-scale extraction typically involves three steps:

Pretreatment and Alkali Selection

Raw bark is shredded to ≤2 mm particles to increase surface area. Sodium hydroxide (0.5–2.0 M) or potassium carbonate (1–3 M) solutions are preferred for hydrolysis due to their efficacy in solubilizing suberin esters. At 80–100°C, alkaline hydrolysis cleaves ester bonds in suberin, releasing monomeric acids.

Hydrolysis Optimization

Critical parameters include:

  • Temperature : 90°C maximizes epoxy group retention; >100°C promotes epoxy ring opening to diols.

  • Reaction time : 4–6 hours balances yield (≥85%) and epoxy integrity.

  • Alkali concentration : 1.5 M NaOH achieves 92% suberin depolymerization without excessive saponification.

Acid Precipitation

The hydrolysate is separated from residual solids (triterpenoids, lignin) and acidified to pH 2–3 using HCl. This compound precipitates as a white solid, yielding 8–12% of dry bark mass.

Table 1: Alkaline Hydrolysis Conditions and Yields

ParameterOptimal RangeYield (%)Purity (%)
NaOH Concentration1.5 M9288
Temperature90°C8991
Reaction Time5 hours8590
Acidification pH2.58893

Solvent Extraction and Purification

Post-hydrolysis, solvent systems enhance purity:

  • Ethanol-water (70:30 v/v) : Removes residual lipids and triterpenoids.

  • Hexane washing : Reduces non-polar contaminants by 40%.
    Crystallization from acetone at −20°C yields >95% pure product.

Chemical Synthesis Pathways

Epoxidation of 18-Hydroxyoctadec-9-enoic Acid

18-Hydroxyoctadec-9-enoic acid, a birch bark component, is epoxidized using meta-chloroperbenzoic acid (mCPBA):

18-Hydroxyoctadec-9-enoic acid+mCPBACH2Cl2,0C9,10-Epoxy-18-hydroxyoctadecanoic acid\text{18-Hydroxyoctadec-9-enoic acid} + \text{mCPBA} \xrightarrow{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} \text{this compound}

Reaction conditions:

  • Stoichiometry : 1.1 eq mCPBA to avoid di-epoxidation.

  • Yield : 78–82% with 94% epoxy selectivity.

Enzymatic Polymerization

Candida antarctica lipase B (CAL-B) catalyzes the homo-polymerization of this compound into polyesters:

Reaction Setup

  • Solvent : Toluene outperforms dioxane and acetonitrile (conversion: 92% vs. 68%).

  • Temperature : 75°C balances enzyme activity and epoxy stability.

  • Water removal : Molecular sieves (4 Å) increase conversion from 74% to 89%.

Table 2: Enzymatic Polymerization Efficiency

ConditionConversion (%)Mw (kDa)Đ (Dispersity)
Toluene, 75°C928.21.7
Dioxane, 75°C685.12.1
With molecular sieves897.81.6

Biotechnological Production

Recombinant Escherichia coli Systems

In vitro synthesis using engineered E. coli expressing fatty acid-modifying enzymes achieves 9,10-dihydroxyhexadecanoic acid, a precursor:

Pathway Engineering

  • Fatty acid desaturase (FAD) : Converts hexadecanoic acid to 9-hexadecenoic acid.

  • Epoxygenase (EPOX) : Adds epoxy group to form 9,10-epoxyhexadecanoic acid.

  • Epoxide hydrolase (EH) : Hydrolyzes epoxy to diol, yielding 9,10-dihydroxyhexadecanoic acid.

Process Optimization

  • Induction : 0.4 mM IPTG at OD₆₀₀ = 0.4.

  • Substrate feeding : 2 mM 9-hexadecenoic acid boosts titer to 1.2 g/L.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Alkaline hydrolysis8–1295HighModerate (alkali waste)
Chemical synthesis78–8298MediumHigh (organic solvents)
Enzymatic polymerization8990LowLow
Biotechnological1.2 g/L85EmergingLow

Q & A

Basic Research Questions

Q. What is the biological role of 9,10-epoxy-18-hydroxyoctadecanoic acid in plant cuticles and suberin?

  • Methodological Answer : This compound is a key monomer in cutin and suberin polyesters, contributing to the structural integrity of plant cuticles and bark. Its epoxy and hydroxyl groups enable crosslinking during polyester biosynthesis, enhancing barrier properties against water loss and pathogens. To study its role, researchers often isolate cutin/suberin via alkaline hydrolysis (e.g., 1M NaOH at 60°C for 12–24 hours) and quantify monomers using GC-MS after derivatization (e.g., trimethylsilylation). Comparative studies of mutant plants lacking epoxy fatty acids can reveal functional deficits .

Q. How is this compound extracted from natural sources like birch bark or tea residues?

  • Methodological Answer : Extraction involves alkali hydrolysis (e.g., 1M NaOH in methanol/water at 60°C for 24 hours) to break ester bonds in suberin/cutin. The crude extract is then acidified, and monomers are purified via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients). For tea residues, microwave-assisted extraction (200–230°C for 2 minutes) solubilizes polyphenols while preserving cutin monomers like this compound .

Q. What analytical techniques are used to identify and quantify this compound in plant tissues?

  • Methodological Answer : GC-MS is standard after derivatizing hydroxyl and carboxyl groups (e.g., methyl esterification followed by trimethylsilylation). Real-time FTIR and NMR can monitor functional groups (epoxy, hydroxyl) during polymer synthesis. For quantification, internal standards like deuterated fatty acids are recommended to account for losses during sample preparation .

Advanced Research Questions

Q. How do reaction conditions influence the enzymatic synthesis of epoxy-functionalized polyesters from this compound?

  • Methodological Answer : Lipase N435 catalyzes solvent-free polymerization at 60–80°C, yielding polyesters with Mn ~900–1,100 g/mol. Higher molecular weights (Mw ~20,000 g/mol) are achieved in toluene via prolonged reaction times (3–24 hours). Key parameters include temperature (affecting enzyme activity), solvent choice (bulk vs. organic phase), and moisture control to preserve epoxy groups .

Q. What are the challenges in distinguishing this compound from its degradation products during GC-MS analysis?

  • Methodological Answer : During thermally assisted methylation (e.g., with TMAH), the epoxy ring can cleave, forming 9,10,18-trihydroxyoctadecanoic acid as an artifact. To mitigate this, mild derivatization protocols (e.g., diazomethane methylation at 0°C) or alternative techniques like LC-MS/MS should be employed. Validation via model compounds and isotopic labeling can resolve ambiguities .

Q. How does the monomer composition of cutin, including this compound, influence the physical properties of plant cuticles?

  • Methodological Answer : Cutin with higher epoxy-acid content shows increased crosslinking density, reducing water permeability. Nanoindentation and atomic force microscopy (AFM) reveal correlations between monomer ratios (e.g., epoxy vs. dihydroxy acids) and mechanical stiffness. In maize bulliform cells, this compound may enhance freeze resistance by altering cuticle flexibility .

Q. Can bio-based thermosets derived from this compound replace petroleum-derived epoxies in material science?

  • Methodological Answer : Crosslinked networks formed via self-condensation (150–180°C, 2–6 hours) exhibit tunable properties based on epoxy-to-hydroxyl ratios. Adhesive strength on substrates like steel or wood is evaluated via lap-shear tests. Enzymatic end-capping (e.g., oxetane groups) enables photo-polymerization for UV-curable coatings, with thermal stability comparable to synthetic epoxies .

Q. What are the contradictions in reported yields of this compound across plant species and extraction methods?

  • Methodological Answer : Discrepancies arise from species-specific suberin composition (e.g., 10% in birch bark vs. 40% in tea cutin) and hydrolysis efficiency. Supercritical CO2 extraction (40°C, 10–30 MPa) yields 15–20% more monomers than alkaline methods by avoiding ester degradation. Standardized protocols for suberin/cutin isolation are critical for comparative studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9,10-Epoxy-18-hydroxyoctadecanoic acid
Reactant of Route 2
9,10-Epoxy-18-hydroxyoctadecanoic acid

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